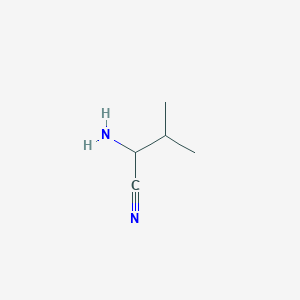

2-Amino-3-methylbutanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-3-methylbutanenitrile is a chemical compound with the molecular formula C5H10N2 and a molecular weight of 98.1463 . It is also known by its Chemical Abstracts Service (CAS) number 4475-96-1 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H10N2/c1-4(2)5(7)3-6/h4-5H,7H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

Unfortunately, specific chemical reactions involving this compound are not available in the current resources .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not clearly mentioned in the available resources .Applications De Recherche Scientifique

Flavor Compound Formation in Foods

2-Amino-3-methylbutanenitrile is involved in the production and degradation of branched aldehydes such as 2-methyl propanal and 2- and 3-methyl butanal, which are crucial flavor compounds in numerous food products. This includes both fermented and non-fermented products, and understanding the formation pathways of these compounds is vital for controlling their levels to achieve desired flavor profiles (Smit, Engels, & Smit, 2009).

Availability for Bio-based Chemical Production

The amino acids derived from sources like this compound are considered potential feedstock for producing bio-based chemicals. The review by Lammens et al. discusses different sources of amino acids that can be used for this purpose, such as agricultural byproduct streams. Identifying the most promising amino acids in terms of availability is a critical step towards sustainable bio-based chemical production (Lammens, Franssen, Scott, & Sanders, 2012).

Role in Ruminant Nutrition

Isoacids, including 2-methylbutyric and isovaleric acid, are derivatives of amino acids like this compound and play a significant role in ruminant nutrition. These compounds are primarily formed from the degradation of amino acids and are utilized for the biosynthesis of those amino acids and other branched-chain volatile fatty acids. They not only serve as specific nutrients for ruminal cellulolytic bacteria but also seem to positively influence microbial fermentation overall (Andries, Buysse, Brabander, & Cottyn, 1987).

Exercise Performance and Body Composition

The metabolite beta-hydroxy-beta-methylbutyrate (HMB), related to the metabolism of amino acids like this compound, has been extensively studied for its role in promoting exercise performance and muscle hypertrophy. It's particularly popular among bodybuilders and strength/power athletes. The paper by Wilson et al. provides an in-depth analysis of HMB research, discussing its effectiveness and possible mechanisms of action (Wilson, Wilson, & Manninen, 2008).

Mécanisme D'action

Target of Action

The primary targets of 2-Amino-3-methylbutanenitrile are currently unknown . This compound is a relatively new substance and research into its specific targets is ongoing.

Biochemical Pathways

As an amino acid derivative, it could potentially be involved in protein synthesis or other amino acid metabolism pathways .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . These could include the pH of the environment, the presence of other compounds, and specific conditions within the body such as temperature and the presence of certain enzymes or transport proteins.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-amino-3-methylbutanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2/c1-4(2)5(7)3-6/h4-5H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMPZEFSSVTIIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4475-96-1 |

Source

|

| Record name | 2-amino-3-methylbutanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E)-3-(4-Fluorophenyl)prop-2-enyl]butan-1-amine](/img/structure/B2875843.png)

![2-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-phenyl-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2875847.png)

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate](/img/structure/B2875848.png)

![N-cyclopentyl-2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2875850.png)

![6-Hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2875852.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2875856.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2875860.png)

![(1S,2R)-2alpha-[(tert-Butoxycarbonylamino)methyl]cyclobutane-1alpha-carboxylic acid](/img/structure/B2875861.png)

![5-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B2875862.png)

![(Z)-4-(dimethylamino)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2875863.png)